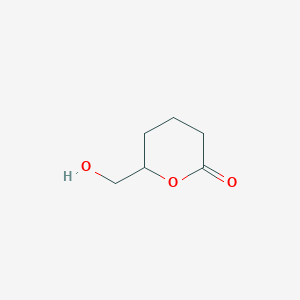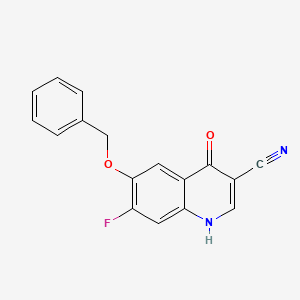![molecular formula C9H9NO3S B8769237 4-Methyl-2-(methylsulfonyl)benzo[d]oxazole CAS No. 791594-86-0](/img/structure/B8769237.png)
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a methyl group at the 4-position and a methylsulfonyl group at the 2-position of the benzoxazole ring. It is a crystalline solid that is soluble in organic solvents but insoluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfonyl)benzo[d]oxazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminophenol, which is then subjected to a cyclization reaction to form the benzoxazole ring.
Methylation: The 4-position of the benzoxazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The 2-position is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(methylsulfonyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound without the methyl and methylsulfonyl groups.
2-Methylbenzoxazole: Similar structure but lacks the methylsulfonyl group.
4-Methylbenzoxazole: Similar structure but lacks the methylsulfonyl group.
Uniqueness
4-Methyl-2-(methylsulfonyl)benzo[d]oxazole is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
791594-86-0 |
|---|---|
Fórmula molecular |
C9H9NO3S |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
4-methyl-2-methylsulfonyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H9NO3S/c1-6-4-3-5-7-8(6)10-9(13-7)14(2,11)12/h3-5H,1-2H3 |
Clave InChI |
GWJMRTXJBNWAEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)OC(=N2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


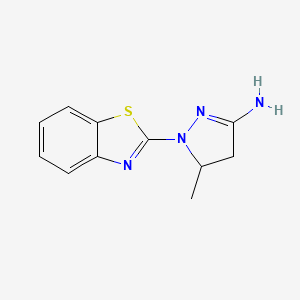
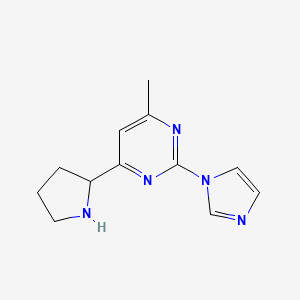
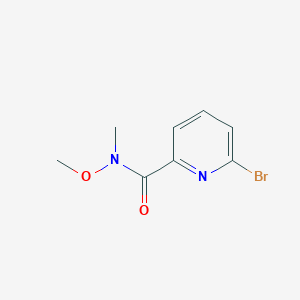
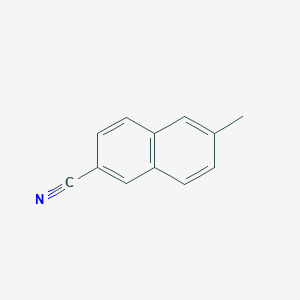
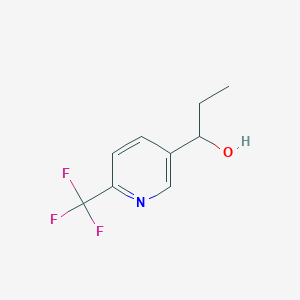
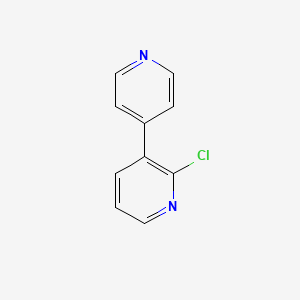
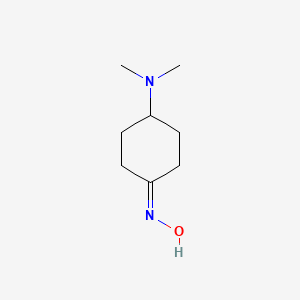
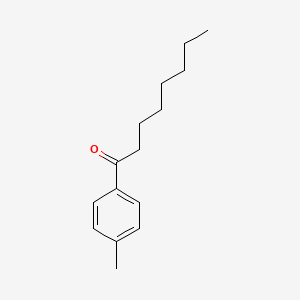
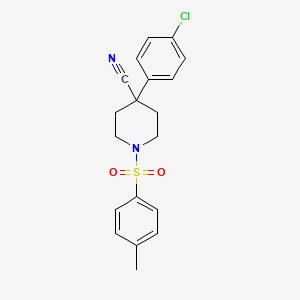
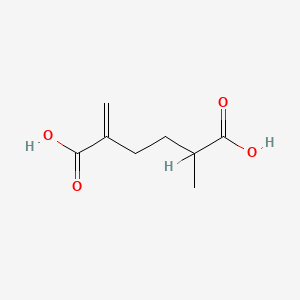
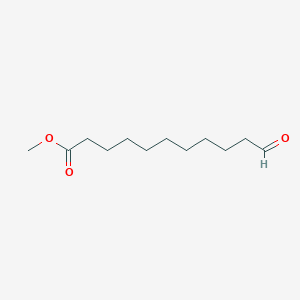
![6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8769241.png)
